Axocet

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

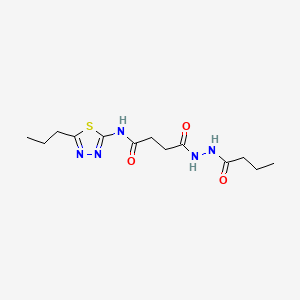

Axocet is a combination medication used primarily for the treatment of tension headaches. It contains two active ingredients: acetaminophen and butalbital. Acetaminophen is an analgesic and antipyretic, which helps to decrease pain and reduce fever. Butalbital is a barbiturate that acts as a sedative, helping to alleviate anxiety and induce relaxation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Acetaminophen: Acetaminophen is synthesized through the nitration of phenol to produce para-nitrophenol, which is then reduced to para-aminophenol. This compound is subsequently acetylated to form acetaminophen.

Butalbital: Butalbital is synthesized by the condensation of diethyl malonate with urea to form barbituric acid.

Industrial Production Methods

Industrial production of acetaminophen involves the catalytic hydrogenation of para-nitrophenol to para-aminophenol, followed by acetylation using acetic anhydride. Butalbital production involves large-scale condensation reactions under controlled conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: Acetaminophen can undergo oxidation to form N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite.

Reduction: Butalbital can be reduced to its corresponding alcohols under specific conditions.

Substitution: Both acetaminophen and butalbital can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine.

Major Products

Oxidation of Acetaminophen: N-acetyl-p-benzoquinone imine (NAPQI).

Reduction of Butalbital: Corresponding alcohols.

Substitution Products: Various halogenated derivatives.

Aplicaciones Científicas De Investigación

Axocet has several applications in scientific research:

Chemistry: Used as a reference compound in analytical chemistry for the calibration of instruments.

Biology: Studied for its effects on cellular metabolism and enzyme activity.

Medicine: Investigated for its efficacy in treating different types of headaches and its pharmacokinetics.

Industry: Utilized in the development of new analgesic and sedative medications.

Mecanismo De Acción

Acetaminophen

Acetaminophen exerts its effects by inhibiting the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. This results in reduced pain and fever. The exact mechanism is not fully understood but is believed to involve central nervous system pathways .

Butalbital

Butalbital works by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. This leads to sedation, relaxation, and reduced anxiety .

Comparación Con Compuestos Similares

Similar Compounds

Fioricet: Contains acetaminophen, butalbital, and caffeine. Used for tension headaches but includes caffeine to enhance analgesic effects.

Ibuprofen: A nonsteroidal anti-inflammatory drug used for pain relief but does not have sedative properties.

Butalbital and Aspirin: Similar to Axocet but uses aspirin instead of acetaminophen

Uniqueness

This compound is unique due to its combination of acetaminophen and butalbital, providing both analgesic and sedative effects without the inclusion of caffeine. This makes it suitable for patients who may be sensitive to caffeine or require a sedative effect .

Propiedades

Número CAS |

624746-94-7 |

|---|---|

Fórmula molecular |

C19H25N3O5 |

Peso molecular |

375.4 g/mol |

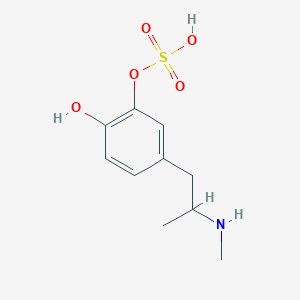

Nombre IUPAC |

N-(4-hydroxyphenyl)acetamide;5-(2-methylpropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C11H16N2O3.C8H9NO2/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15;1-6(10)9-7-2-4-8(11)5-3-7/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16);2-5,11H,1H3,(H,9,10) |

Clave InChI |

DTJJELMQDAOHSC-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CC(=O)NC1=CC=C(C=C1)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.